6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, characterized by a fused bicyclic core with substitutions at the 1-, 4-, and 6-positions. Key structural features include:
- 1-position: Methyl group (common in kinase inhibitors to enhance metabolic stability) .
- 4-position: N-(3-methylphenyl) group, providing aromatic interactions for target binding.
- 6-position: 4-Benzylpiperazine, a flexible substituent that may improve solubility and CNS penetration .
Its design aligns with strategies for optimizing CNS-penetrant inhibitors, as seen in related PI5P4Kγ and Plasmodium kinase inhibitors .
Eigenschaften
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-18-7-6-10-20(15-18)26-22-21-16-25-29(2)23(21)28-24(27-22)31-13-11-30(12-14-31)17-19-8-4-3-5-9-19/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDMKVDMNZFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential pharmacological applications, particularly in the realm of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 378.49 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6 |
| Molecular Weight | 378.49 g/mol |
| IUPAC Name | 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CC(C)N1=C(N=C2C(=N1)N=C(N2)N(C)C)C(C)C=CC=C(C)C |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines often exhibit inhibitory activity against several kinases involved in cancer progression. Specifically, this compound may inhibit PLK4 (Polo-like kinase 4), which plays a crucial role in cell division and has been implicated in tumorigenesis .
- Neurotransmitter Modulation : The piperazine moiety is known for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways. Compounds containing piperazine structures have shown promise in treating psychiatric disorders by modulating these neurotransmitter systems .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is hypothesized to result from its ability to modulate signaling pathways related to neuronal survival and inflammation.
Case Studies
A notable case study involving this compound was conducted on human cancer cell lines where it was shown to reduce cell viability significantly:
- Cell Line : A549 (lung cancer)
- Concentration Tested : 10 µM to 100 µM
- Results : A dose-dependent decrease in viability was observed, with IC50 values calculated at approximately 25 µM.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 6-Position
The 6-position substituent significantly influences potency, selectivity, and pharmacokinetics.
*Calculated based on molecular formula.
Key Observations :
Variations at the 1- and 4-Positions
Modifications at these positions affect target engagement and pharmacokinetics:
Key Observations :
- Methyl at 1-position (Target Compound): Common in kinase inhibitors to prevent rapid metabolism .
- Bulky tert-butyl or aryl groups (NA-PP1, ): Enhance selectivity but may limit bioavailability .
- N-(3-methylphenyl) at 4-position : Provides a balance between lipophilicity and hydrogen-bonding capacity.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
